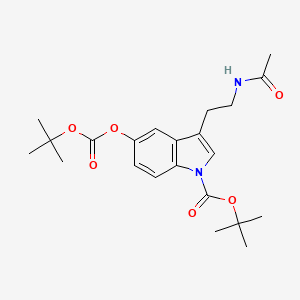

N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This reaction typically takes place at room temperature and can be carried out in various solvents, including methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity.

Análisis De Reacciones Químicas

N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc groups can be removed using reagents such as oxalyl chloride in methanol, trifluoroacetic acid (TFA), or hydrochloric acid in organic solvents.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxalyl chloride, TFA, and various organic solvents. The major products formed from these reactions are the deprotected amino compounds and substituted derivatives .

Aplicaciones Científicas De Investigación

N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used as a biochemical tool for the protection of amino groups during peptide synthesis and other organic transformations.

Medicinal Chemistry: The compound is employed in the synthesis of medicinally active compounds, including inhibitors of enzymes such as IDO1 and DNA Pol gamma.

Biological Studies: It is used in studies involving the modification and analysis of proteins and peptides.

Mecanismo De Acción

The mechanism of action of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin involves the protection of amino groups through the formation of Boc-protected intermediates. This protection prevents unwanted side reactions during synthetic transformations, allowing for selective modification of other functional groups. The Boc group can be selectively removed under mild conditions, revealing the free amino group for further reactions .

Comparación Con Compuestos Similares

N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin is unique in its dual protection of both the amino and hydroxyl groups. Similar compounds include:

N-Boc-protected Amino Acids: These compounds have a single Boc group protecting the amino group and are commonly used in peptide synthesis.

N,O-Bis(tert-butoxycarbonyl)-hydroxylamine: This compound has similar protective groups but is used for different synthetic purposes.

The uniqueness of this compound lies in its ability to protect both the amino and hydroxyl groups simultaneously, making it a valuable tool in complex synthetic transformations .

Actividad Biológica

N-Acetyl-N,O-bis(tert-butoxycarbonyl) serotonin is a synthetic derivative of serotonin that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

- Acetyl group : Enhances solubility and stability.

- Tert-butoxycarbonyl (Boc) groups : Protects the amine functionalities, facilitating selective reactions.

The molecular formula is C17H22N2O4, and it has a molecular weight of 318.37 g/mol .

The biological activity of this compound primarily involves its interaction with serotonin receptors and other related pathways:

- Serotonin Receptor Modulation : It acts on various serotonin receptors, influencing neurotransmission and potentially modulating mood and cognition.

- Enzymatic Inhibition : The compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of serotonin, thereby increasing serotonin levels in the synaptic cleft .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

- Cognitive Enhancement : Studies have shown that compounds targeting 5-HT receptors can improve cognitive functions. For instance, compounds similar to this compound have been reported to reverse memory deficits in animal models .

- Antidepressant Potential : By modulating serotonin levels, this compound may possess antidepressant properties, akin to those observed with traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Studies

Several studies have investigated the effects of related compounds on cognitive functions and mood disorders:

- Memory Improvement in Animal Models :

- Behavioral Studies :

Table 1: Comparison of Biological Activities

| Compound | Target Receptor | Effect on Cognition | Effect on Mood |

|---|---|---|---|

| This compound | 5-HT3R, MAO-B | Significant improvement | Potential antidepressant |

| PZ-1922 | 5-HT6R, 5-HT3R | Memory reversal | No significant effect |

Table 2: Enzymatic Activity

| Compound | Enzyme Inhibition | IC50 (nM) |

|---|---|---|

| This compound | MAO-B | TBD |

| PZ-1922 | MAO-B | 33 |

Propiedades

IUPAC Name |

tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6/c1-14(25)23-11-10-15-13-24(19(26)29-21(2,3)4)18-9-8-16(12-17(15)18)28-20(27)30-22(5,6)7/h8-9,12-13H,10-11H2,1-7H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQMPLGGLYQKHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.